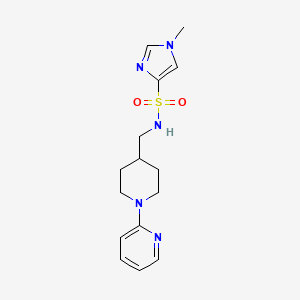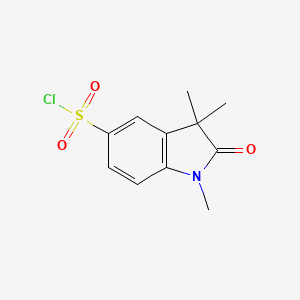
(2S)-3-(4-tert-butylphenyl)-2-methylpropan-1-ol
説明
(2S)-3-(4-tert-butylphenyl)-2-methylpropan-1-ol, also known as tert-butylphenyl propanol, is a chiral alcohol that has been widely used in various scientific research applications. This compound has shown promising results in the fields of medicinal chemistry, drug discovery, and organic synthesis due to its unique stereochemistry and biological properties.
作用機序
The mechanism of action of (2S)-3-(4-(2S)-3-(4-tert-butylphenyl)-2-methylpropan-1-olenyl)-2-methylpropan-1-ol is not fully understood. However, studies have suggested that it may act as a modulator of GABAergic neurotransmission, which is involved in the regulation of anxiety, depression, and other neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that (2S)-3-(4-(2S)-3-(4-tert-butylphenyl)-2-methylpropan-1-olenyl)-2-methylpropan-1-ol has various biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral activities. It has also been shown to have neuroprotective effects and may have potential therapeutic applications for neurological disorders such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
The advantages of using (2S)-3-(4-(2S)-3-(4-tert-butylphenyl)-2-methylpropan-1-olenyl)-2-methylpropan-1-ol in lab experiments include its high enantioselectivity, low toxicity, and ease of synthesis. However, its limitations include its high cost and the limited availability of chiral catalysts required for its synthesis.
将来の方向性
There are several future directions for the research and development of (2S)-3-(4-(2S)-3-(4-tert-butylphenyl)-2-methylpropan-1-olenyl)-2-methylpropan-1-ol. One direction is to explore its potential therapeutic applications for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to develop new and efficient methods for its synthesis to reduce its cost and increase its availability. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential applications in other fields such as agriculture and environmental science.
In conclusion, (2S)-3-(4-(2S)-3-(4-tert-butylphenyl)-2-methylpropan-1-olenyl)-2-methylpropan-1-ol is a promising compound with various scientific research applications. Its unique stereochemistry and biological properties make it a valuable chiral building block and ligand for asymmetric catalysis. Further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications in various fields.
科学的研究の応用
(2S)-3-(4-(2S)-3-(4-tert-butylphenyl)-2-methylpropan-1-olenyl)-2-methylpropan-1-ol has been extensively used in scientific research for its various applications. It has been used as a chiral building block in the synthesis of biologically active compounds such as anti-cancer agents, anti-inflammatory agents, and anti-viral agents. It has also been used as a chiral ligand in asymmetric catalysis for the synthesis of chiral compounds with high enantioselectivity.
特性
IUPAC Name |
(2S)-3-(4-tert-butylphenyl)-2-methylpropan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-11(10-15)9-12-5-7-13(8-6-12)14(2,3)4/h5-8,11,15H,9-10H2,1-4H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMDLCVBSNYMMJ-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C(C)(C)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC=C(C=C1)C(C)(C)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-(4-tert-butylphenyl)-2-methylpropan-1-ol | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

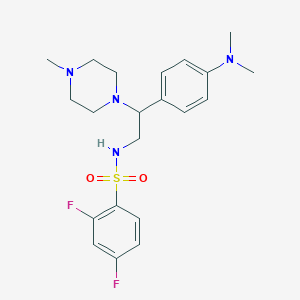
![1-(Chloromethyl)-3-(2-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2515120.png)

![[1-(2,5-Difluorophenyl)cyclopropyl]amine hydrochloride](/img/no-structure.png)
![Tert-butyl N-[(3-oxospiro[3.3]heptan-1-yl)methyl]carbamate](/img/structure/B2515129.png)
![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]prop-2-enamide](/img/structure/B2515132.png)
![4-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide](/img/structure/B2515133.png)
![(E)-N-[2-(3-Methylimidazol-4-yl)oxan-4-yl]-2-phenylethenesulfonamide](/img/structure/B2515134.png)
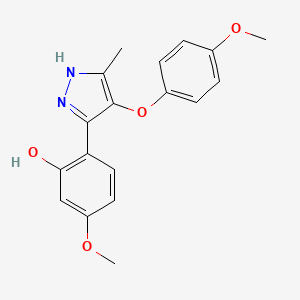
![4-Methyl-2-[(pyrrolidin-3-yl)methyl]-1,3-thiazole](/img/structure/B2515136.png)
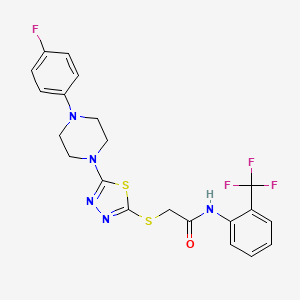
![6-oxo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2515139.png)
